![molecular formula C12H7F3N2O4 B5792918 5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5792918.png)
5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide is an organic compound that features a nitro group, a trifluoromethyl group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Furan Ring Formation: The furan ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: The nitro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards its targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitro-2-(trifluoromethyl)aniline: Similar structure with a nitro and trifluoromethyl group but lacks the furan ring.
2-methyl-5-nitrobenzotrifluoride: Contains a nitro and trifluoromethyl group on a benzene ring.
Uniqueness
5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide is unique due to the presence of the furan ring, which can impart different chemical and biological properties compared to similar compounds. The combination of the nitro, trifluoromethyl, and furan groups makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
5-nitro-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O4/c13-12(14,15)7-3-1-2-4-8(7)16-11(18)9-5-6-10(21-9)17(19)20/h1-6H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXCEUIAOIFZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
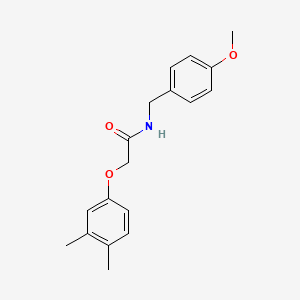
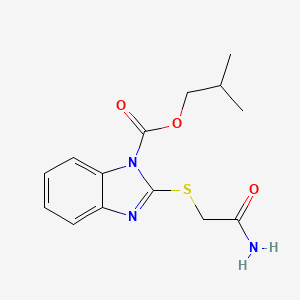
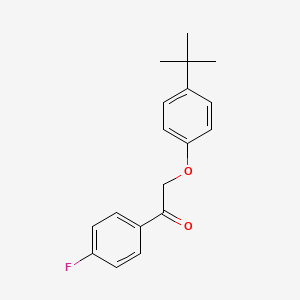
![7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one](/img/structure/B5792877.png)
![7-(FURAN-2-YL)-8-(2-METHOXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B5792879.png)
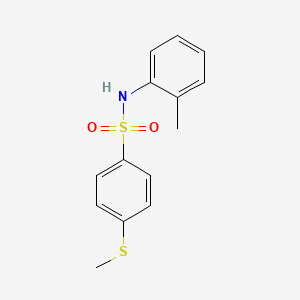
![1-[(4-TERT-BUTYLPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5792899.png)
![N,N-DIETHYL-N-[4-(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]AMINE](/img/structure/B5792907.png)
![methyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5792909.png)
![4-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B5792913.png)
![N-(tert-butyl)-4-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5792917.png)
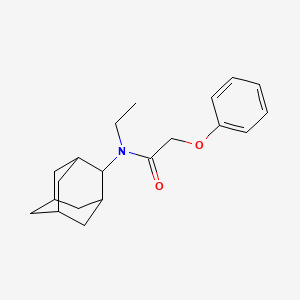
![ethyl 2-[(ethylsulfonyl)amino]benzoate](/img/structure/B5792926.png)
![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5792929.png)
